molecular formula C18H13N5O2S B11000619 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11000619
M. Wt: 363.4 g/mol
InChI Key: QMFYLXLBGYQLOY-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazinone core, a pyridine ring, and a thiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of nitro groups yields amines .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide apart is its unique combination of a phthalazinone core, pyridine ring, and thiazole ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O2S/c24-16(9-14-12-3-1-2-4-13(12)17(25)23-22-14)21-18-20-15(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,23,25)(H,20,21,24)

InChI Key

QMFYLXLBGYQLOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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